molecular formula C20H23FN6O2 B2780758 8-(2-(dimethylamino)ethyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903588-64-7

8-(2-(dimethylamino)ethyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2780758
CAS No.: 903588-64-7
M. Wt: 398.442
InChI Key: DLAWIGBPXDBXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental components of nucleic acids (DNA and RNA) and adenosine triphosphate (ATP), among other biological molecules. The presence of the dimethylaminoethyl and fluorobenzyl groups suggest that this compound may have unique properties compared to simple purines .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of purines, with additional complexity due to the dimethylaminoethyl and fluorobenzyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the purine core, as well as the dimethylaminoethyl and fluorobenzyl groups. The amino group could potentially participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the aromatic rings could affect its solubility and reactivity .

Scientific Research Applications

Neurodegenerative Diseases and Antidepressant Activity

  • Dual-Target-Directed Ligands : Some derivatives have been designed as dual-target-directed ligands, combining A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition, showing potential for symptomatic relief as well as disease-modifying effects in neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).
  • Antidepressant and Anxiolytic-like Activity : Arylpiperazinylalkyl purine derivatives have shown affinity for serotoninergic and dopaminergic receptors, indicating potential as antidepressants and anxiolytic agents. Docking studies suggest that substituents at certain positions of the imidazo[2,1-f]purine-2,4-dione system could be essential for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Molecular and Structural Studies

  • Binding to DNA Minor Groove : The binding interactions of a tri-imidazole polyamide minor groove binder with DNA have been investigated, showing a preference for the CCGG sequence and indicating the molecular basis for the binding preference through NOE-constrained NMR refinement. This study provides insights into how modifications of the imidazo[2,1-f]purine core can influence DNA binding properties, which is crucial for designing more effective DNA-targeting molecules (Yang et al., 1999).

Other Applications

  • Synthesis and Structural Analysis : Research has also focused on the synthesis of various derivatives and their structural elucidation, highlighting the versatility of the imidazo[2,1-f]purine scaffold in generating compounds with potential biological activity. These studies involve the synthesis of novel ligands and their characterization using techniques such as NMR and X-ray crystallography, contributing to the understanding of structure-activity relationships (Golankiewicz et al., 1995).

Future Directions

The study of novel purine derivatives is an active area of research, with potential applications in medicine and biochemistry. This compound could potentially be of interest in these areas .

Properties

IUPAC Name

6-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O2/c1-13-11-26-16-17(22-19(26)25(13)10-9-23(2)3)24(4)20(29)27(18(16)28)12-14-7-5-6-8-15(14)21/h5-8,11H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAWIGBPXDBXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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